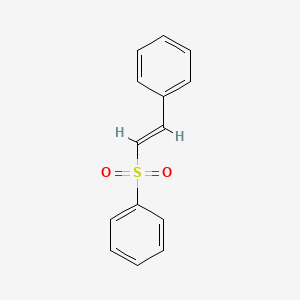

Phenyl styryl sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-(benzenesulfonyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCCXFLTURVLK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16212-06-9, 5418-11-1 | |

| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl trans-Styryl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Role in Organic Synthesis

Phenyl styryl sulfone serves as a pivotal building block in organic synthesis, primarily owing to the reactivity conferred by the vinyl sulfone moiety. This functional group acts as a Michael acceptor, readily participating in conjugate addition reactions. It is also a key component in the synthesis of a variety of heterocyclic and carbocyclic frameworks.

The compound's utility is demonstrated in its role as a precursor for more complex molecular architectures. For instance, it is a key intermediate in the preparation of various pharmaceuticals and agrochemicals. ontosight.ai The synthesis of diverse derivatives, including those with potential biological activity, often commences with this compound as the starting material. Its ability to undergo a range of chemical transformations makes it an indispensable tool for synthetic chemists.

Several methods have been developed for the synthesis of this compound itself, highlighting its importance. These include the reaction of phenyl vinyl sulfone with styrene (B11656) in the presence of a catalyst, the condensation of benzaldehyde (B42025) with phenylsulfinic acid, and Heck reactions of arenediazonium salts with phenyl vinyl sulfone. ontosight.ainiscpr.res.in

Synthetic Methodologies for Phenyl Styryl Sulfone and Its Derivatives

Diastereoselective Methodologies

The stereochemical outcome of chemical reactions is a critical aspect of modern synthetic organic chemistry, particularly in the preparation of biologically active molecules. Diastereoselective methodologies for the synthesis of phenyl styryl sulfone and its derivatives aim to control the relative stereochemistry of newly formed chiral centers. Various strategies have been developed to achieve high levels of diastereoselectivity, including substrate-controlled reactions, reagent-controlled additions, and cascade reactions.

One notable approach involves the diastereoselective reduction of β-ketosulfones. The inherent chirality at the α-position to the keto group can direct the incoming nucleophile to a specific face of the carbonyl group. Studies have shown that the sodium borohydride (B1222165) reduction of acyclic β-ketosulfones containing a chiral center at the α-position can proceed with high diastereoselectivity. researchgate.net The conformation of these β-ketosulfones in solution, which often mirrors their solid-state conformation, dictates the preferred trajectory for nucleophilic attack, leading to the formation of the threo diastereomer of the corresponding β-hydroxysulfone. researchgate.net This stereochemical control is a consequence of the steric and electronic effects exerted by the sulfonyl group and the adjacent substituents.

Another significant diastereoselective method is the conjugate addition of nucleophiles to α,β-unsaturated sulfones. For instance, the reaction of 1-phenylsulfonyl-1-phenylthioalkenes with lithiated phenyl phenylthiomethyl sulfone yields 1-phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes as single diastereoisomers. rsc.org The high degree of stereocontrol in this Michael-initiated ring closure is a powerful tool for constructing highly substituted cyclopropane (B1198618) rings with defined stereochemistry.

Furthermore, cascade reactions, such as the inter–intramolecular double Michael addition, have been employed for the diastereoselective synthesis of complex cyclic systems incorporating the sulfone moiety. The reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst in the presence of aqueous potassium hydroxide (B78521), affords highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org In many instances, the products are obtained as a single diastereomer. beilstein-journals.org

The synthesis of γ- and δ-lactams containing a phenylsulfonyl group has also been achieved with high diastereoselectivity. The reaction of sulfone-substituted anhydrides with imines leads to the formation of trans-substituted pyrrolidin-2-ones. acs.orgnih.gov For example, the reaction of 3-(phenylsulfonyl)dihydrofuran-2,5-dione with various imines consistently produces the trans-diastereomer as the major product. acs.orgnih.gov

The reduction of β-ketosulfones to the corresponding β-hydroxy sulfones often proceeds with a high degree of diastereoselectivity, which is influenced by the reducing agent and the substitution pattern of the substrate.

| Starting Material | Reducing Agent | Product | Diastereomeric Ratio (dr) | Reference |

| Acyclic α-chiral β-ketosulfones | Sodium borohydride | threo-β-hydroxysulfones | High | researchgate.net |

| Phenacyl-(E)-styryl sulfones | NaBH4 | α-hydroxy vinylic sulfones | Not specified | researchgate.net |

| β-keto sulfones | i-Bu₂AlH, i-Bu₃Al, Et₃Al | β-hydroxy sulfones | Not specified | nih.gov |

Diastereoselectivity is a key feature in addition and cascade reactions leading to cyclic and acyclic sulfone derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Diastereoselectivity | Reference |

| 1-Phenylsulfonyl-1-phenylthioalkenes | Lithiated phenyl phenylthiomethyl sulfone | - | 1-Phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes | Single diastereoisomer | rsc.org |

| Curcumins | Arylidenemalonates | aq. KOH, TBAB | Highly functionalized cyclohexanones | Complete diastereoselectivity in most cases | beilstein-journals.org |

| 3-(Phenylsulfonyl)dihydrofuran-2,5-dione | Imines | - | trans-substituted pyrrolidin-2-ones | High (trans) | acs.orgnih.gov |

Conjugate Addition Reactions (Michael Additions)

The polarized nature of the double bond in this compound makes it an excellent substrate for conjugate addition reactions, also known as Michael additions. This class of reactions is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

The synthetic utility of this compound and the closely related phenyl vinyl sulfone stems significantly from their function as potent Michael acceptors. orgsyn.org The sulfonyl group (SO₂) is strongly electron-withdrawing, which polarizes the adjacent C=C double bond, making the terminal carbon atom highly electrophilic and ready to accept nucleophiles. orgsyn.orgresearchgate.net

The reactivity of vinyl sulfonyl compounds in Michael additions is dependent on the substituent attached to the sulfonyl group. Studies comparing the relative rates of Michael additions of a thiol to various vinyl sulfonyl compounds have shown that reactivity can vary over several orders of magnitude. For instance, phenyl vinyl sulfonate esters are approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides, highlighting the significant electronic influence of the sulfonyl substituent. nih.gov This high reactivity allows this compound to react with a wide array of nucleophiles, including enolates, organometallics, amines, and thiols. orgsyn.orgnih.gov The resulting adducts are versatile intermediates that can be further modified in organic synthesis. orgsyn.org

Table 1: Relative Reactivity of Vinyl Sulfonyl Michael Acceptors This table illustrates the relative rates of Michael addition of 2'-(phenethyl)thiol to different vinyl sulfonyl compounds, demonstrating the electronic effect of the sulfonyl substituent.

| Sulfonyl Compound Type | Sulfonyl Substituent (R) | Relative Reactivity |

|---|---|---|

| Phenyl Vinyl Sulfonate Ester | OPh | ~3000x |

| N-Benzyl Vinyl Sulfonamide | NHBn | 1x |

Data sourced from comparative kinetic studies. nih.gov

This compound readily undergoes Michael addition with carbanions derived from active methylene (B1212753) compounds and other CH-acids. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malonates, acetoacetates, and 1,3-diketones, which increases the acidity of the α-protons. rsc.org

In the presence of a base, these compounds form stabilized carbanions that can add to the electrophilic β-carbon of this compound. For example, organocatalyzed conjugate additions of 1,3-dicarbonyl compounds to β-arylvinyl sulfones proceed under mild conditions to give the corresponding Michael adducts in high yields. researchgate.net Similarly, derivatives of oxindole, which contain an acidic proton at the C3 position, have been shown to add effectively to phenyl vinyl sulfone, demonstrating the broad applicability of this reaction. researchgate.netresearchgate.net

The reactivity of the this compound moiety can be harnessed in intramolecular reactions and multi-step tandem (or domino) processes to construct complex cyclic and polyfunctionalized molecules from simple precursors. ub.edu

A notable example is the development of domino reactions that combine an intermolecular Michael or aza-Michael addition with a subsequent palladium-catalyzed intramolecular α-arylation of the sulfone. ub.edu In such a sequence, a nucleophile first adds to a vinyl sulfone. The resulting intermediate, which now contains the sulfonyl group, can then undergo an intramolecular cyclization. The phenyl sulfone group is often preferred over alkyl sulfones in these processes because the higher acidity of its α-C-H bonds facilitates the subsequent arylation and addition steps. ub.edu These tandem processes provide an efficient route to diverse heterocyclic scaffolds, such as tetrahydroisoquinolines. ub.edu

Cycloaddition Chemistry

Beyond conjugate additions, the double bond in this compound participates in various cycloaddition reactions, enabling the synthesis of cyclic structures.

Cyclopropanation involves the addition of a carbene or carbenoid equivalent across the double bond to form a three-membered cyclopropane ring.

A classic and metal-free method for the cyclopropanation of electron-deficient olefins like this compound is the Corey-Chaykovsky reaction, which utilizes sulfur ylides. mdpi.com Sulfur ylides are zwitterionic species with a carbanion adjacent to a positively charged sulfur atom. baranlab.org

In this reaction, the nucleophilic carbon of the sulfur ylide attacks the β-carbon of the Michael acceptor (this compound). This initial conjugate addition forms a betaine (B1666868) intermediate. The subsequent step is an intramolecular nucleophilic substitution, where the newly formed carbanion at the α-position displaces the sulfide (B99878) group to close the three-membered ring, yielding the cyclopropane product. nih.govmdpi.com The reaction mechanism can be influenced by factors such as ylide stability, with studies showing that a competing proton transfer step within the betaine intermediate can affect the stereoselectivity of the cyclopropanation. nih.govbris.ac.uk This methodology is effective for both cyclic and acyclic enones and other Michael acceptors, providing a powerful tool for synthesizing substituted cyclopropanes. mdpi.com

[3+2] Cycloaddition Reactions

The activated double bond of aryl vinyl sulfones, including this compound, serves as an excellent dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like diazo compounds and nitrilimines. These reactions are a robust method for constructing five-membered heterocyclic rings such as pyrazoles and pyrazolines. acs.orgnih.gov

The reaction of aryl vinyl sulfones with nitrilimines, often generated in situ from hydrazonoyl halides, leads to the formation of 4-(phenylsulfonyl)-2-pyrazoline cycloadducts. acs.org Subsequent elimination of benzenesulfinic acid from this intermediate can yield the corresponding pyrazole. acs.org The regioselectivity of this cycloaddition is a key aspect, governed by the frontier molecular orbital (HOMO-LUMO) interactions between the nitrilimine (the 1,3-dipole) and the vinyl sulfone (the dipolarophile). acs.org Similarly, visible-light-induced [3+2] cycloadditions between alkenes and diazo compounds, generated from precursors like N-tosylhydrazones, provide a modern, benign approach to synthesizing pyrazoline and spiro-pyrazoline structures. nih.gov

Copper-catalyzed reactions are pivotal in forming carbon-sulfur bonds, particularly in the synthesis of vinyl sulfone derivatives. While not a direct cycloaddition of the this compound molecule itself, related copper-catalyzed processes illustrate the reactivity of sulfonyl precursors with terminal alkynes. One such method is the visible-light-induced, copper-catalyzed oxy-sulfonylation of terminal alkynes to produce β-keto sulfones. This reaction proceeds through the formation of sulfonyl radicals, which then engage with the alkyne.

Another strategy involves the copper-catalyzed dehydrogenative methylsulfonylation of alkenes using sodium methylthiosulfate (CH₃SSO₃Na) to yield alkenyl methyl sulfones. These methods highlight the utility of copper catalysis in mediating the reaction between sulfonyl sources and unsaturated C-C bonds, offering a practical route to structurally diverse sulfone compounds.

Table 2: Copper-Catalyzed Sulfonylation of Unsaturated Bonds

| Substrates | Catalyst System | Product Type | Key Feature |

|---|---|---|---|

| Terminal Alkynes, Sulfonyl Precursor | Visible Light, Copper Catalyst, TMS-N₃ | β-Keto Sulfones | Formation of sulfonyl radicals via photoredox catalysis. |

| α-Methyl Styrenes, CH₃SSO₃Na | Cu(NO₃)₂, PIDA | Allyl Methyl Sulfones | C-H bond oxidation and sulfonylation strategy. |

Radical Reactions and Pathways

Generation and Reactivity of Radical Intermediates

This compound can be involved in reactions proceeding through radical intermediates. Sulfonyl radicals are known to add readily to π-bonds, a reaction pathway relevant to the styryl moiety. nih.gov A modern strategy for generating these radicals involves using sulfinyl sulfones as precursors. nih.gov

The proposed mechanism begins with the homolytic fission of the sulfur-sulfur bond in a sulfinyl sulfone, which generates both a sulfonyl radical (RSO₂•) and a sulfinyl radical (RSO•). nih.gov The highly reactive sulfonyl radical then adds to an unsaturated hydrocarbon, such as the double bond in an alkene. nih.gov This is followed by a radical coupling step. This dual radical process provides an efficient route to a variety of disulfurized molecules that were previously difficult to access. Phenyl radicals, in general, are highly reactive species known to participate in addition reactions with substrates.

Radical Addition-Elimination Processes

This compound can undergo radical addition-elimination reactions, where a radical species adds to the β-carbon of the styryl unit, followed by the elimination of a leaving group. This process is particularly useful for the formation of new carbon-carbon and carbon-heteroatom bonds.

Visible-light-induced photocatalysis has emerged as a mild and efficient method to initiate these radical processes. For instance, the reaction of sulfonyl chlorides with allyl bromides to form allylic sulfones proceeds via a radical addition-elimination mechanism, highlighting the ability of sulfonyl radicals to engage in such transformations. In the context of this compound, it can act as a Michael acceptor for various radical nucleophiles. The initial radical addition to the double bond forms a transient radical intermediate, which can then undergo further reactions, including elimination, to yield the final product.

Alkyl Radical Alkenylation via Boron Chemistry

A notable application of the radical reactivity of this compound is in the alkenylation of alkyl radicals generated from organoboron compounds. Specifically, potassium alkyltrifluoroborates have been successfully used as precursors for alkyl radicals in photoredox-catalyzed reactions.

In a study utilizing an organic photoredox catalyst, eosin (B541160) Y, the reaction between potassium α-pyrrolidinyltrifluoroborate and phenyl trans-styryl sulfone was investigated. nih.gov Under visible light irradiation, the photocatalyst facilitates the generation of an α-pyrrolidinyl radical from the corresponding trifluoroborate. This radical then adds to the double bond of phenyl trans-styryl sulfone. The resulting β-sulfonyl radical intermediate subsequently undergoes elimination of the phenylsulfonyl radical to afford the desired alkenylated product with high stereoselectivity for the E-isomer. nih.gov This methodology provides a valuable tool for the construction of complex organic molecules from readily available starting materials. nih.gov

Table 1: Alkenylation of Potassium Alkyltrifluoroborates with Phenyl trans-Styryl Sulfone

| Alkyltrifluoroborate | Product | Yield (%) | E/Z Selectivity |

| Potassium α-pyrrolidinyltrifluoroborate | Alkenylated pyrrolidine | High | High E |

Data synthesized from research findings on photoredox alkenylation. nih.gov

Electrocatalytic Radical Functionalization

Electrochemical methods offer a green and efficient alternative for generating radical species and promoting their reaction with substrates like this compound. Electrocatalytic oxidation of various precursors can lead to the formation of radicals that readily add to the electron-deficient double bond of vinyl sulfones.

For example, the electrosynthesis of (E)-vinyl sulfones from cinnamic acids and sodium sulfinates proceeds through a radical-mediated pathway. acs.org While this specific reaction synthesizes a vinyl sulfone, the underlying principle of electrochemically generating a radical that adds to a double bond is directly applicable to the functionalization of this compound. Similarly, the electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins involves the formation of sulfonyl radicals that add to the olefin. organic-chemistry.org These reactions are typically carried out in an undivided cell with graphite (B72142) electrodes, avoiding the need for chemical oxidants. organic-chemistry.org The functionalization of styrenes with sodium arylsulfinates using a catalytic amount of KI as a redox mediator under electrochemical conditions also provides a route to functionalized vinyl sulfones, further demonstrating the potential for electrocatalytic radical additions to the styryl moiety. organic-chemistry.org

Rearrangement and Transformation Reactions

Beyond radical additions, this compound and its derivatives undergo several important rearrangement and transformation reactions, leading to the formation of diverse molecular architectures.

Michael-Induced Ramberg-Bäcklund Reactions

The Michael-induced Ramberg-Bäcklund reaction (MIRB) is a powerful synthetic tool for the formation of alkenes. This reaction cascade is initiated by the Michael addition of a nucleophile to an α-halovinyl sulfone. In the context of this compound derivatives, this reaction has been explored for the synthesis of functionalized allylic compounds.

The process typically begins with the synthesis of a suitable α-halostyryl sulfone. For example, the reaction of an α-bromovinyl benzyl (B1604629) sulfone with sodium methoxide (B1231860) results in the formation of 3-methoxy-1-phenylpropene. The reaction proceeds via a tandem addition-rearrangement sequence. The generally accepted mechanism for the Ramberg-Bäcklund reaction involves the initial deprotonation at the α-carbon to the sulfonyl group, followed by intramolecular nucleophilic attack on the carbon bearing the halogen to form a three-membered episulfone intermediate. acs.org This unstable intermediate then extrudes sulfur dioxide to yield the final alkene product. acs.org The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base, with weaker bases often favoring the formation of Z-alkenes. organic-chemistry.org

Isomerization Studies (e.g., Photo-E to Z Isomerization)

The carbon-carbon double bond in this compound allows for the existence of E and Z geometric isomers. The interconversion between these isomers, particularly through photoisomerization, is a topic of significant interest due to its potential applications in molecular switches and materials science. While specific studies on the photoisomerization of this compound are not extensively documented in the provided search results, the behavior of structurally related styryl dyes and stilbenes offers valuable insights.

Styryl dyes are known to undergo reversible E/Z photoisomerization upon irradiation with light of specific wavelengths. researchgate.netresearchgate.net For instance, the E isomer of a styryl dye can be converted to the Z isomer by irradiation with visible light, and the reverse process can often be achieved thermally or by irradiation at a different wavelength. researchgate.net This process is accompanied by changes in the absorption spectrum of the molecule. nih.gov The mechanism of photoisomerization in stilbene, a closely related parent structure, has been shown to be influenced by sensitizers, which can affect the quantum yield and stereoselectivity of the reaction. It is therefore highly probable that this compound also exhibits photochromic behavior, with the potential for controlled switching between its E and Z isomers using light.

β-Elimination Processes

β-Elimination reactions are a common transformation for sulfones, leading to the formation of a double bond and the expulsion of a sulfinate leaving group. In the context of this compound derivatives, β-elimination can occur from a saturated precursor to generate the styryl system or from a more complex adduct.

The quintessential reaction of β-sulfonyl radicals is their fragmentation to form a sulfonyl radical and a multiple bond. This type of β-elimination is synthetically useful for the preparation of alkenes from β-functionalized sulfones. The driving force for this elimination is the formation of a stable sulfur dioxide molecule from the eliminated sulfonyl radical. In organometallic chemistry, β-hydride elimination is a well-known process where a metal-alkyl complex is converted into a metal-hydride and an alkene. While not directly involving this compound as a starting material, this illustrates the general principle of β-elimination. For sulfones, thermal elimination often requires high temperatures. However, the elimination of a sulfinic acid can be facilitated under milder conditions, for example, on a silica (B1680970) support.

Functionalization of Carbon-Sulfur Bonds

The sulfonyl group, once considered a stable and relatively inert functional group primarily used for its electron-withdrawing properties, has emerged as a versatile linchpin in organic synthesis. rsc.orgcolab.ws The carbon-sulfur (C–S) bond in sulfones, including this compound, can be strategically activated and cleaved to forge new carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds. rsc.org This evolution in the role of sulfones from mere activating groups to active participants in bond-forming reactions has significantly expanded their synthetic utility. colab.ws

The transformation is largely driven by advancements in transition-metal catalysis, photocatalysis, and organocatalysis, which have provided the tools to overcome the inherent stability of the C–S bond. colab.wsconsensus.app In the context of this compound, the focus lies on the C(sp²)–S bond, which is notoriously challenging to activate compared to its C(sp³)–S counterpart due to higher bond dissociation energy. nih.gov Nevertheless, innovative catalytic systems have been developed to facilitate these transformations, positioning sulfones as effective synthons in complex molecular construction. rsc.org

Desulfonylative Transformations

Desulfonylative reactions involve the complete removal of the sulfonyl moiety (–SO₂R), often through cleavage of the C–SO₂ bond, enabling its replacement with other atoms or functional groups. colab.wsnih.gov These transformations are particularly valuable as they allow the sulfone to act as a "traceless" activating group or a leaving group in substitution and coupling reactions. nih.gov

Initially demonstrated in 2005 with palladium-catalyzed Suzuki-Miyaura type reactions, the field of desulfonylative functionalization has grown rapidly. rsc.org The sulfone group in compounds like this compound can be leveraged in dearomatization-functionalization sequences. For instance, phenyl sulfones can be coordinated to a metal complex, which increases the electron density of the phenyl ring and facilitates dearomatization. Subsequent reactions can lead to highly functionalized cyclic structures where the sulfone group is ultimately displaced by a nucleophile. nih.gov This strategy highlights the sulfone's role as a leaving group, a departure from its traditional perception. nih.gov

Recent progress has focused on developing more practical cross-coupling processes that are tolerant of various functional groups. rsc.org Photoredox-mediated radical reactions have also emerged as a powerful method for C–C and C–heteroatom bond formation through desulfonylation. nih.gov

Table 1: Examples of Desulfonylative Transformations

| Substrate | Reagent/Catalyst | Product Type | Research Finding | Reference |

|---|---|---|---|---|

| Phenyl Vinyl Sulfone | Pd(OAc)₂ | Heck-type product (1,4-diaryl-1,3-diene) | The sulfone acts as both the aryl donor and π-acceptor in a self-coupling reaction. rsc.org | rsc.org |

| Phenyl Sulfone Complex | Tungsten Complex {WTp(NO)(PMe₃)}, Nucleophiles | Trisubstituted Cyclohexenes | The sulfone group enables dearomatization and is subsequently substituted by a nucleophile. nih.gov | nih.gov |

Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Construction

The cleavage of the C–S bond in sulfones by transition metals is a cornerstone of their modern application in synthesis. colab.ws This strategy allows sulfones to serve as donors of their organic fragments in cross-coupling reactions, providing a stable and accessible alternative to more reactive organometallic reagents. rsc.org

Nickel and palladium are the most prominently used catalysts for these transformations. nih.gov For example, Ruano and co-workers discovered that phenyl vinyl sulfone can undergo a Heck-type reaction catalyzed by Pd(OAc)₂, where the C(sp²)aryl–S bond is oxidatively added to the palladium center. rsc.org This activated palladium species can then transfer the aryl group to a π-acceptor, such as an acrylate (B77674) or another molecule of phenyl vinyl sulfone, to form a new C–C bond. rsc.org

More recently, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed that utilize phenyl pyrimidinyl sulfones to synthesize challenging 2,4-diarylated pyrimidines. nih.gov In these reactions, the presence of a nearby nitrogen atom is crucial for directing the catalyst and facilitating the cleavage of the pyrimidinyl C(sp²)–SO₂ bond. nih.gov Iron catalysis has also been employed in olefin cross-coupling reactions where phenyl vinyl sulfone acts as an acceptor olefin, leading to sulfone adducts that serve as branch points for further molecular diversification. researchgate.net These catalytic methods represent a sustainable and efficient approach to constructing complex molecular architectures from readily available sulfone precursors. nitrkl.ac.innih.gov

Table 2: Research Findings on Metal-Catalyzed Bond Construction

| Sulfone Substrate | Catalytic System | Coupling Partner | Bond Formed | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl Vinyl Sulfones | Pd(OAc)₂ | Acrylates | C(sp²)–C(sp²) | Aryl vinyl sulfones serve as effective aryl donors via oxidative addition of the Caryl–S bond to the palladium catalyst. rsc.org | rsc.org |

| 1-Sulfonyl Glycals | Ni-catalyst | Aryl- and Alkenylboron nucleophiles | C(sp²)–C(sp²) | The C–sulfone bond in the α-oxo-vinylsulfone is chemoselectively cleaved in a Suzuki-Miyaura coupling. rsc.org | rsc.org |

| Phenyl Pyrimidinyl Sulfones | Ni-catalyst | (Hetero)arylboronic acids | C(sp²)–C(sp²) | Provides a facile route to 2,4-diarylated pyrimidines via desulfonylative Suzuki-Miyaura coupling. nih.gov | nih.gov |

Scope and Research Trajectories of Phenyl Styryl Sulfone Derivatives

Classical and Conventional Synthetic Approaches

The traditional methods for synthesizing styryl sulfones often involve the formation of the carbon-carbon double bond through condensation reactions or the creation of the sulfone group via oxidation. These techniques have been refined over the years to improve yields and stereoselectivity.

Condensation Reactions in Styryl Sulfone Synthesis

Condensation reactions are a cornerstone in the synthesis of (E)-styryl sulfones, providing a direct route to the desired stereoisomer. These reactions typically involve the reaction of an active methylene (B1212753) compound with an aromatic aldehyde.

A notable method for the synthesis of (E,E)-bis(styryl)sulfones involves the condensation of sulfonyldiacetic acid with aromatic aldehydes. google.com This reaction is typically carried out in the presence of a catalytic amount of benzylamine (B48309) in glacial acetic acid and is heated to reflux for a couple of hours. google.com The use of sulfonyldiacetic acid allows for the formation of a sulfone bridge between two styryl moieties. The general procedure involves refluxing a mixture of sulfonyldiacetic acid and twice the molar equivalent of an aromatic aldehyde. allfordrugs.com After the reaction, the mixture is cooled, and the product is precipitated and purified.

Table 1: Synthesis of (E,E)-bis(styryl)sulfones via Sulfonyldiacetic Acid Condensation

| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Product |

| Aromatic Aldehyde (20 mmol) | Benzylamine | Glacial Acetic Acid | 2 hours (reflux) | (E,E)-bis(styryl)sulfone |

This table summarizes the general conditions for the synthesis of (E,E)-bis(styryl)sulfones as described in the literature. google.com

Another classical approach to styryl sulfones begins with the synthesis of phenacyl aryl sulfones. These intermediates are prepared by refluxing α-bromoacetophenones with sodium arylsulfinates in absolute ethanol (B145695) for several hours. google.comgoogle.com The resulting phenacyl aryl sulfone can then undergo a Knoevenagel condensation with an aromatic aldehyde. googleapis.com This subsequent reaction is typically catalyzed by benzylamine in acetic acid and requires refluxing for a few hours. google.comnewdrugapprovals.org This two-step process provides access to a variety of (E)-styryl aryl sulfones with different substitution patterns on both the styryl and the aryl sulfone moieties. google.com

Table 2: Synthesis of Phenacyl Aryl Sulfones

| α-Bromoacetophenone Derivative | Sodium Arylsulfinate | Solvent | Reaction Time | Product | Melting Point (°C) |

| α-bromoacetophenone | Sodium phenylsulfinate | Absolute Ethanol | 6-8 hours (reflux) | Phenacyl-phenyl sulfone | 90-91 |

| α-bromoacetophenone | Sodium p-fluorophenylsulfinate | Absolute Ethanol | 6-8 hours (reflux) | Phenacyl-p-fluorophenyl sulfone | 148-149 |

| α-bromoacetophenone | Sodium p-bromophenylsulfinate | Absolute Ethanol | 6-8 hours (reflux) | Phenacyl-p-bromophenyl sulfone | 121-122 |

| α-bromoacetophenone | Sodium p-methoxyphenylsulfinate | Absolute Ethanol | 6-8 hours (reflux) | Phenacyl-p-methoxyphenyl sulfone | 104-105 |

| p-nitro-α-bromoacetophenone | Sodium phenylsulfinate | Absolute Ethanol | 6-8 hours (reflux) | p-nitrophenacyl-phenyl sulfone | 136-137 |

This table presents examples of phenacyl aryl sulfones synthesized from the reaction of α-bromoacetophenones and sodium arylsulfinates. google.comgoogle.comnewdrugapprovals.org

Oxidation of Styryl Sulfides and Related Precursors

The oxidation of styryl sulfides provides a direct and efficient pathway to the corresponding styryl sulfones. This method is particularly useful for the synthesis of (Z)-styryl sulfones, which can be challenging to obtain through condensation reactions.

Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for the conversion of sulfides to sulfones. google.com The synthesis of (Z)-styryl benzylsulfones, for instance, involves a two-step process where the first step is the nucleophilic addition of a thiol to a phenylacetylene to form a (Z)-styryl benzylsulfide. allfordrugs.com This sulfide (B99878) intermediate is then oxidized to the corresponding (Z)-styryl benzylsulfone using 30% hydrogen peroxide. google.comallfordrugs.com Similarly, (E)-styryl benzylsulfones can be prepared by oxidizing the corresponding benzyl (B1604629) thioacetic acid with 30% hydrogen peroxide to yield benzylsulfonylacetic acid, which is then condensed with an aromatic aldehyde. google.comnewdrugapprovals.org The oxidation of various sulfides to sulfones using aqueous hydrogen peroxide is a well-established, environmentally friendly method, often proceeding without a catalyst and with water as the only byproduct. rsc.orgrsc.org

While hydrogen peroxide is a widely used oxidant, other selective oxidation techniques have been developed to improve efficiency and substrate scope. These methods often employ catalysts to achieve high selectivity for the sulfone product over the intermediate sulfoxide (B87167). For instance, metal-based tungstates like α-Ag₂WO₄ and NiWO₄ have been reported as efficient and selective catalysts for the oxidation of sulfides to sulfones in the dark, tolerating a wide range of functional groups. cdmf.org.br Other methods include the use of in situ generated chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid, which provides high yields and selectivity under mild conditions in organic solvents. mdpi.com The choice of oxidant and catalyst can be tailored to the specific substrate and desired outcome, offering a versatile toolkit for the synthesis of styryl sulfones.

Nucleophilic Additions to Acetylenic Hydrocarbons

A prominent route for the synthesis of styryl sulfones involves the nucleophilic addition of thiols to acetylenic compounds, followed by subsequent chemical transformations.

The synthesis of (Z)-styryl sulfones can be achieved through the nucleophilic addition of aromatic and aliphatic thiols to phenylacetylene. google.com This initial addition reaction forms a vinyl sulfide intermediate. The subsequent and crucial step is the oxidation of this intermediate to the corresponding sulfone. google.com

A common and effective oxidizing agent for this transformation is 30% hydrogen peroxide (H₂O₂). google.com The oxidation of the sulfide to the sulfone is a critical step that completes the synthesis. google.comresearchgate.net This two-step process, starting with the thiol addition to an alkyne and concluding with oxidation, is a foundational method for preparing these sulfones. google.com Various oxidizing systems have been developed to ensure high yields and tolerate sensitive functional groups, such as those employing molybdenum-based catalysts or other reagents like Oxone. researchgate.net The oxidation strategy is widely considered the most direct method for converting sulfide precursors into sulfones. researchgate.net

For instance, the reaction of thioglycolic acid with phenylacetylene in the presence of sodium hydroxide (B78521) and methanol, followed by reflux, yields an intermediate that can be further processed. google.com The general scheme involves the initial formation of a vinyl sulfide, which is then oxidized to the final vinyl sulfone product. researchgate.netnih.gov

Achieving stereoselectivity in the synthesis of styryl sulfides, the precursors to styryl sulfones, is of significant interest. The synthesis of Z-anti-Markovnikov styryl sulfides can be accomplished with high stereoselectivity through an anionic thiolate-alkyne addition. researchgate.net

This is achieved by reacting terminal alkynes, such as phenylacetylene, with benzyl mercaptans using lithium tert-butoxide (tBuOLi) in ethanol under ambient conditions. researchgate.net The high degree of stereoselectivity (approaching 100%) is attributed to stereoelectronic control via an anti-periplanar and anti-Markovnikov addition of the benzylthiolate to the phenylacetylene. researchgate.net The use of ethanol as a solvent is noted to significantly suppress the formation of the competing E-isomer through the solvolysis of lithium thiolate ion pairs. researchgate.net A notable observation is the enhancement of Z-selectivity with longer reaction times. researchgate.net

Sequential Reduction and Dehydration Strategies

An alternative synthetic pathway involves the use of β-keto vinylic sulfones as key building blocks. mssm.eduresearchgate.net These precursors can be transformed into the desired sulfone products through a two-step sequence of reduction and dehydration. mssm.eduresearchgate.net

The first step is the reduction of the keto group in the β-keto vinylic sulfone. Sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this transformation, affording β-hydroxy vinylic sulfones in excellent yields. mssm.eduthieme-connect.de

The subsequent step is the dehydration of the resulting β-hydroxy vinylic sulfone. A mixture of acetic anhydride (B1165640) (Ac₂O) and boron trifluoride etherate (BF₃·Et₂O) at 0 °C has been shown to rapidly and diastereoselectively dehydrate these alcohols to yield (E,E)-bis(styryl) sulfones. thieme-connect.de Alternatively, a one-pot synthesis has been developed where the β-keto vinylic sulfone is treated with NaBH₄ in ethanol, followed by refluxing with concentrated hydrochloric acid (HCl) to directly yield the final bis(styryl) sulfone product. mssm.eduresearchgate.netthieme-connect.de

Table 1: Synthesis of (E,E)-Bis(styryl) Sulfones (10) via Dehydration of β-Hydroxy Vinylic Sulfones (9)

| Compound | R¹ | R² | Melting Point (°C) of 10 | Yield (%) of 10 (Method A)¹ | Yield (%) of 10 (Method B)² |

|---|---|---|---|---|---|

| 10a | H | Cl | 146-147 | 91 | 73 |

| 10b | Cl | Cl | 218-219 | 87 | 75 |

| 10c | CH₃ | OCH₃ | 166-168 | 89 | 68 |

| 10d | CH₃ | H | 119-121 | 92 | 65 |

| 10e | CH₃ | Cl | 151-153 | 87 | 66 |

Source: Adapted from research findings. thieme-connect.de ¹Method A: Dehydration of isolated β-hydroxy (E)-vinyl sulfones 9 with Ac₂O/BF₃·Et₂O. Yields are based on compound 9. thieme-connect.de ²Method B: One-pot reduction/dehydration from β-keto vinylic sulfones 5 with NaBH₄ then concentrated HCl. Yields are based on compound 5. thieme-connect.de

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and efficient methods for constructing the styryl sulfone framework. The Heck reaction, in particular, provides a direct pathway for C-C bond formation.

Heck Reaction Pathways

A new synthesis of styryl sulfones has been developed utilizing the Heck reaction between arenediazonium salts and phenyl vinyl sulfone. researchgate.net This palladium-catalyzed cross-coupling reaction serves as an alternative to traditional methods. The reaction can be conveniently carried out using a catalytic amount (1–2 mol%) of palladium(II) acetate (B1210297) (Pd(OAc)₂) in ethanol. researchgate.net

Arenediazonium salts have demonstrated superior reactivity compared to other coupling partners like aryl halides in Matsuda-Heck reactions. scispace.com The reaction conditions are generally mild, and various solvents such as acetonitrile (B52724), methylene chloride, and acetone (B3395972) have been found to be effective. scispace.com The use of anilines as starting materials to generate the diazonium salts in situ provides a facile route to these reactions. researchgate.net This method has been successfully applied to produce a range of styryl sulfones, including those derived from the reaction with phenyl vinyl sulfone. scispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylacetylene |

| (Z)-Styryl sulfone |

| Hydrogen peroxide |

| Thioglycolic acid |

| Sodium hydroxide |

| Methanol |

| Vinyl sulfide |

| Vinyl sulfone |

| Oxone |

| (Z)-anti-Markovnikov styryl sulfide |

| Benzyl mercaptan |

| Lithium tert-butoxide |

| Ethanol |

| Lithium thiolate |

| β-Keto vinylic sulfone |

| Sodium borohydride |

| β-Hydroxy vinylic sulfone |

| (E,E)-Bis(styryl) sulfone |

| Acetic anhydride |

| Boron trifluoride etherate |

| Hydrochloric acid |

| Phenyl vinyl sulfone |

| Arenediazonium salt |

| Palladium(II) acetate |

| Acetonitrile |

| Methylene chloride |

| Acetone |

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone in the synthesis of styryl sulfones, primarily through cross-coupling reactions. One prominent method involves the Heck reaction of arenediazonium salts with phenyl vinyl sulfone. researchgate.net This approach is notable for its use of mild conditions and low catalyst loading, typically 1–2 mol% of Pd(OAc)2 in ethanol. researchgate.net

Another significant palladium-catalyzed route is the cross-coupling of organostannanes, specifically (E)-styryltributylstannane, with a range of sulfonyl chlorides. lookchem.com This reaction proceeds smoothly to afford the desired (E)-styryl sulfones in good yields. lookchem.com The process is highly catalytic and tolerates various functional groups on the sulfonyl chloride. lookchem.com For instance, the reaction of (E)-styryltributylstannane with 2-naphthalenesulfonyl chloride in the presence of a palladium catalyst yields 2-naphthyl (E)-styryl sulfone efficiently. lookchem.com

Furthermore, palladium(II)-catalyzed processes have been developed for converting alkenyl boronic acids into sulfones in a one-pot, two-step sequence. nih.gov This redox-neutral transformation uses a simple Pd(OAc)2 catalyst with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to first generate a sulfinate intermediate, which is then converted to the sulfone. nih.gov Intramolecular oxidative arylations catalyzed by palladium have also been employed to create fused biaryl sulfones, demonstrating the versatility of palladium in C-C bond formation adjacent to a sulfone group. acs.org

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Arenediazonium Salts + Phenyl Vinyl Sulfone | Pd(OAc)2 | Low catalyst loading (1-2 mol%); convenient one-pot procedure from anilines. | researchgate.net |

| Cross-Coupling | (E)-Styryltributylstannane + Sulfonyl Chlorides | Palladium Complex | General, single-step method; good to excellent yields; proceeds smoothly. | lookchem.com |

| Boronic Acid Conversion | Alkenyl Boronic Acids + DABSO | Pd(OAc)2 | Redox-neutral; phosphine-free; one-pot, two-step process to sulfones. | nih.gov |

Ruthenium-Promoted Syntheses

Ruthenium complexes have proven effective in promoting the synthesis of vinyl sulfones and related structures. A notable method involves the reaction of alkenesulfonyl chlorides with vinylarenes, catalyzed by dichlorotris(triphenylphosphine)ruthenium(II). researchgate.net This process yields 1:1 adducts which can then be dehydrochlorinated to produce divinyl sulfones. researchgate.net

In a related application, ruthenium catalysis can be used for the direct olefination of alcohols with sulfones. nih.gov While this has been explored with various metals, ruthenium pincer complexes were among the first to demonstrate this one-step strategy for converting aryl methanols into terminal alkenes. rsc.org Furthermore, the catalytic alkylation of sulfones and sulfonamides with aliphatic alcohols can be achieved using a Ru(II) catalyst. nii.ac.jp This redox-neutral reaction proceeds through the addition of a sulfone carbanion to an aldehyde generated in situ from the alcohol, producing only water as a byproduct. nii.ac.jp

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Adduct Formation | Alkenesulfonyl Chloride + Vinylarenes | Dichlorotris(triphenylphosphine)ruthenium(II) | 1:1 Adducts / Divinyl Sulfones | researchgate.net |

| Olefination | Aryl Alcohols + Sulfones | Ruthenium Pincer Complex | Terminal Alkenes | rsc.org |

| α-Alkylation | Sulfones + Aliphatic Alcohols | Ru(II) Complex | Alkylated Sulfones | nii.ac.jp |

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and efficient alternative for synthesizing sulfones. A significant development is the direct olefination of alcohols with sulfones using a nickel catalyst. nih.gov This method allows for the synthesis of a wide array of trans-stilbenes and styrenes in good yields with low catalyst loading and without the need for an external redox agent. nih.gov

Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been adapted for the synthesis of 2-aryl allyl sulfones. acs.org These reactions can be performed in water using a NiSO₄·6H₂O/2,2′-bipyridine catalytic system, providing an environmentally friendly procedure with high functional group tolerance. acs.org Additionally, nickel catalysis has been successfully applied to the asymmetric hydrogenation of α,β-unsaturated sulfones, yielding chiral sulfones with high enantioselectivity. rsc.org Another key process is the nickel-catalyzed cross-coupling of sodium sulfinates with aryl bromides, which provides a direct route to diaryl sulfones. researchgate.net

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Direct Olefination | Primary Alcohols + Sulfones | NiBr2 / Neocuproine | Base-metal catalysis; no external redox agent; produces trans-stilbenes and styrenes. | nih.gov |

| Suzuki-Miyaura Coupling | (2-haloallyl)sulfones + Arylboronic Acids | NiSO₄·6H₂O / 2,2′-bipyridine | Performed in water; eco-friendly; high functional group tolerance. | acs.org |

| Asymmetric Hydrogenation | α,β-Unsaturated Sulfones | Nickel Complex | Produces chiral sulfones in high yields and excellent enantioselectivities. | rsc.org |

| Cross-Coupling | Sodium Sulfinates + Aryl Halides | NiBr2 / NHC Ligand | Straightforward synthesis of diaryl sulfones with high functional group compatibility. | researchgate.net |

Manganese-Catalyzed α-Alkylation of Sulfones

The use of earth-abundant manganese as a catalyst presents a sustainable approach for sulfone synthesis. A key methodology is the α-alkylation of sulfones with alcohols, catalyzed by a manganese-pincer complex. researchgate.netacs.org This reaction is selective for the α-alkylation product, avoiding common side reactions like α-alkenylation or Julia-type olefination, particularly when benzyl alcohols are used as alkylating agents. acs.org The selectivity is controlled by the high hydrogenation activity of the Mn-PNN-bipyridyl complex and the use of a catalytic amount of base. acs.org

Another manganese-catalyzed route is the hydrosulfonylation of alkynes with sulfonyl chlorides. rsc.org This method provides regio- and stereoselective access to Z-vinyl sulfones under mild conditions. It employs an inexpensive manganese catalyst with a Xantphos ligand, offering an economical pathway to functionalized vinyl sulfones. rsc.org

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| α-Alkylation | Sulfones + Alcohols | Mn-PNN-bipyridyl Complex | High selectivity for alkylated product; avoids olefination side products. | acs.org |

| Hydrosulfonylation | Alkynes + Sulfonyl Chlorides | Manganese / Xantphos | Mild conditions; excellent regio- and stereoselectivity for Z-vinyl sulfones. | rsc.org |

Advanced Synthetic Strategies

Electrochemical Synthesis Routes

Electrochemical methods offer a modern approach to constructing complex molecules by leveraging radical intermediates. In the context of this compound derivatives, a notable strategy is the electrochemical oxidative α-C(sp³)–H functionalization of tertiary amines. nih.govrsc.org In this process, phenyl trans-styryl sulfone acts as a radical acceptor. rsc.orgresearchgate.net

The reaction is initiated by the electrochemical oxidation of a tertiary amine, which generates key reactive intermediates: an α-amino radical cation and an iminium cation. nih.govresearchgate.net The neutral α-amino C(sp³) radical, formed after deprotonation, then adds to the double bond of phenyl trans-styryl sulfone. rsc.org This addition creates a new C(sp³) radical, which ultimately leads to the final vinylated amine product. nih.gov This methodology has been scaled up to synthesize a variety of allylic amines with broad functional group tolerance under mild electrochemical conditions. rsc.orgresearchgate.net The identification of the fleeting radical intermediates has been achieved using online electrochemical mass spectrometry. nih.gov

| Methodology | Key Reactants | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| Electrochemical α-Vinylation | Tertiary Amine + Phenyl trans-styryl sulfone | α-Amino radical cation, Iminium cation, α-Amino C(sp³) radical | α-Vinylated Amine | nih.govrsc.orgresearchgate.net |

Visible-Light-Mediated Synthesis

Visible-light-mediated synthesis has emerged as a powerful tool in organic chemistry, offering mild and sustainable reaction conditions. This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

A notable visible-light-mediated method for synthesizing styryl sulfones is through decarboxylative alkenylation. In this approach, aliphatic carboxylic acids react with aryl styryl sulfones in the presence of a photocatalyst. rsc.orgrsc.org For instance, riboflavin (B1680620) tetraacetate (RFTA), a derivative of vitamin B2, has been effectively used as a metal-free photocatalyst for this transformation. ua.es The reaction proceeds under visible light irradiation at room temperature and provides excellent (E)-diastereocontrol, leading predominantly to the formation of the E-isomer of the resulting olefin. rsc.orgrsc.org This method is advantageous due to its cost-effectiveness and environmentally friendly nature, as it avoids the use of toxic or expensive transition metals. rsc.orgua.es The process involves the photoredox-catalyzed generation of alkyl radicals from carboxylic acids, which then add to the styryl sulfone. This is followed by the elimination of a sulfinyl radical to yield the desired alkene. ua.es

The reaction conditions can be optimized by screening different solvents and basic additives. For example, acetonitrile has been found to be a suitable solvent, and the addition of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can improve reaction outcomes. rsc.org This methodology has also been successfully applied to the synthesis of internal alkynes by using alkynyl sulfones as radical acceptors. rsc.orgrsc.org

Photoredox catalysis is a key principle in the visible-light-mediated synthesis of styryl sulfones and their derivatives. ua.es This strategy allows for the generation of carbon-centered radicals under mild conditions, which can then be trapped by aryl styryl sulfones. ua.es Various organic dyes and organometallic complexes can serve as photocatalysts.

Eosin (B541160) Y is an inexpensive organic dye that has been successfully employed as a photocatalyst in these reactions. acs.org It can catalyze the coupling of potassium α-pyrrolidinyltrifluoroborates with phenyl trans-styryl sulfone to produce the corresponding alkenes with high E/Z selectivity. acs.org The mechanism involves the oxidation of the trifluoroborate by the excited state of eosin Y to generate an α-amino radical, which then undergoes an addition-elimination pathway with the styryl sulfone. acs.org

In addition to organic dyes, ruthenium and iridium-based photocatalysts are also commonly used. acs.org These complexes can mediate a variety of radical reactions through photoredox processes. acs.org For instance, the treatment of alkyl trifluoroborate salts with electrophilic reagents in the presence of a ruthenium-based photocatalyst under blue light irradiation can efficiently produce the desired products. rsc.org

More recently, photocatalyst-free methods have also been developed. For example, the formation of a donor-acceptor complex between certain reagents can absorb visible light and initiate the reaction without the need for an external photocatalyst. beilstein-journals.org These advancements highlight the growing interest in developing sustainable and efficient methods for the synthesis of styryl sulfones. acs.org

Solid-Phase Organic Synthesis with Sulfone Linkers

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for simplifying purification processes. nih.gov In the context of sulfone chemistry, sulfone linkers have proven to be versatile tools for attaching substrates to a solid support. nih.govresearchgate.net

A common strategy involves the use of a polymer-bound benzenesulfinate (B1229208) which is alkylated with a suitable building block. nih.gov The resulting polymer-bound sulfone can then undergo further reactions. A key feature of the sulfone linker is its ability to be "traceless," meaning that the final product is released from the solid support without any residual part of the linker. researchgate.net This is often achieved through a base-mediated elimination process. researchgate.net For example, polystyrene-supported vinyl sulfone has been used for the synthesis of 3-monosubstituted isoxazoles via a 1,3-dipolar cycloaddition with nitrile oxides, followed by cleavage from the support using potassium tert-butoxide. tandfonline.com

This methodology has been applied to the synthesis of various heterocyclic compounds and polyisoprenoid alcohols. nih.govnih.gov The use of a solid-phase approach facilitates the isolation of the desired products, avoiding tedious workup and purification steps. nih.gov

Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient synthetic strategies. rug.nlfrontiersin.org They offer advantages such as high atom economy, reduced waste, and simplified procedures. frontiersin.org

Tandem processes, which involve two or more consecutive reactions in a single pot, are also valuable for building molecular complexity in an efficient manner. researchgate.net In the synthesis of sulfones, a photoinduced iron-catalytic decarboxylation of carboxylic acids has been developed as a mild and highly efficient method. organic-chemistry.org This reaction can be part of a multi-component process involving an iron catalyst, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a carbon electrophile. organic-chemistry.org

Palladium-catalyzed three-component tandem reactions have also been employed for the stereoselective synthesis of allylic sulfones. researchgate.net For instance, the reaction of sulfonyl hydrazones, aryl iodides, and allenes in the presence of a palladium catalyst can yield functionalized (Z)-allylic sulfones with high stereoselectivity. researchgate.net

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry, particularly the E/Z configuration of the double bond, is a critical aspect of the synthesis of this compound and its derivatives.

Control of E/Z Stereochemistry in Synthetic Pathways

Several synthetic strategies allow for the selective formation of either the E or Z isomer of this compound.

Visible-light-mediated decarboxylative alkenylation of aliphatic carboxylic acids with aryl styryl sulfones, catalyzed by riboflavin tetraacetate, has been shown to produce olefins with excellent (E)-diastereocontrol. rsc.orgrsc.orgua.es Similarly, the photoredox-catalyzed coupling of potassium α-pyrrolidinyltrifluoroborates with phenyl trans-styryl sulfone using eosin Y as a photocatalyst also yields products with high E/Z selectivity, favoring the E-isomer. acs.org A greener visible-light-mediated protocol for the α-C–H coupling of ethers and amides with alkenyl and alkynyl sulfones also provides products with excellent E-stereoselectivity. rsc.org

Conversely, methods have been developed for the stereoselective synthesis of Z-styryl sulfides through the nucleophilic addition of thiols to acetylenes. researchgate.net While this produces a sulfide, subsequent oxidation could potentially yield the corresponding Z-sulfone. The stereoselectivity in this case is controlled by the anti-periplanar and anti-Markovnikov addition of the thiolate to the alkyne. researchgate.net

Furthermore, the photoisomerization of (E)-olefins to (Z)-alkenes can be achieved using an iridium-based photosensitizer, providing a pathway to access the Z-isomer from the more commonly formed E-isomer. rsc.orgua.es

The stereochemical outcome of some reactions can be influenced by the reaction mechanism. For instance, in certain palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting alkenyl sulfoximine (B86345) is retained in the final product. d-nb.info

Below is a table summarizing various synthetic methods and their resulting stereoselectivity:

| Synthetic Method | Reactants | Catalyst/Conditions | Product | Stereoselectivity |

| Decarboxylative Alkenylation | Aliphatic Carboxylic Acids, Aryl Styryl Sulfones | Riboflavin Tetraacetate, Visible Light | Olefins | Excellent (E)-diastereocontrol rsc.orgrsc.orgua.es |

| Photoredox Catalysis | Potassium α-pyrrolidinyltrifluoroborate, Phenyl trans-styryl sulfone | Eosin Y, Visible Light | Alkenes | High E/Z Selectivity (>98:2) acs.org |

| α-C–H Coupling | Ethers/Amides, Alkenyl/Alkynyl Sulfones | 4,4'-dichlorobenzophenone, Visible Light | Allyl/Homoallyl/Propargyl Products | Excellent E-stereoselectivity rsc.org |

| Nucleophilic Addition | Terminal Alkynes, Benzyl Mercaptans | tBuOLi, EtOH | Z-Styryl Sulfides | Exclusive Z-selectivity researchgate.net |

| Photoisomerization | (E)-Olefins | Ir(ppy)₃ | (Z)-Alkenes | Efficient conversion to Z-isomer rsc.orgua.es |

Applications and Functionalization in Advanced Chemical Research

Phenyl Styryl Sulfone as a Versatile Building Block in Organic Synthesis

The utility of this compound as a versatile building block stems from the electrophilic character of its carbon-carbon double bond. The potent electron-withdrawing sulfonyl group polarizes the double bond, making the β-carbon an excellent Michael acceptor, readily attacked by a wide range of nucleophiles. This reactivity is a cornerstone of its application in constructing more elaborate molecular frameworks. bohrium.com The vinyl sulfone motif is not only a versatile tool for various organic transformations but is also a key structural unit found in numerous biologically active molecules. bohrium.comresearchgate.net Its stability, coupled with this predictable reactivity, allows for its incorporation into multi-step synthetic sequences. The sulfone group itself can be a target for modification or can act as a control element, directing the stereochemical outcome of reactions, before being potentially removed or transformed in later synthetic stages.

Precursors for Complex Molecular Architectures

The inherent reactivity of the this compound scaffold allows chemists to use it as a starting point for the construction of diverse and complex molecular architectures. Its ability to participate in cycloadditions, conjugate additions, and various rearrangement reactions makes it a valuable precursor for creating carbocyclic and heterocyclic systems.

This compound derivatives are instrumental in the synthesis of functionalized cyclopropanes, which are important structural motifs in medicinal chemistry. nih.gov A notable strategy involves the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878), which can then be readily oxidized to the corresponding cyclopropyl (B3062369) sulfone. nih.govresearchgate.net This two-step process provides access to highly functionalized cyclopropane (B1198618) rings as single diastereoisomers.

The synthetic utility is further enhanced through the sulfoxide (B87167)–magnesium exchange strategy. The cyclopropyl sulfoxide, an intermediate between the sulfide and the sulfone, can be converted into a cyclopropyl Grignard reagent. This reagent is stable enough to be trapped with various electrophiles, leading to a diverse collection of substituted cyclopropanes. nih.govnih.gov This divergent approach allows for the creation of libraries of complex cyclopropane-containing compounds from a single precursor. researchgate.net

| Precursor | Reagent/Condition | Product Type | Yield | Reference |

| Z-Cyclopropyl Sulfoxide | 1. iPrMgCl, THF | Cyclopropyl Grignard Reagent | - | nih.gov |

| Cyclopropyl Grignard Reagent | N,N-dimethylformamide | Cyclopropyl Aldehyde | Excellent | nih.gov |

| Cyclopropyl Grignard Reagent | Isopropoxy dioxaborolane | Cyclopropyl Boronic Ester | - | nih.gov |

| Cyclopropyl Grignard Reagent | Chlorotriethoxysilane | Triethoxysilylcyclopropane | - | nih.gov |

| E-Cyclopropyl Sulfoxide | 1. iPrMgCl, THF; 2. Pd₂(dba)₃, (tBu)₃P, ZnCl₂; 3. Bromobenzene | Phenyl-substituted Cyclopropane | Excellent | nih.gov |

Table 1: Examples of functionalization of cyclopropanes derived from phenyl vinyl sulfone precursors. The sulfoxide intermediate is readily oxidized to the target sulfone.

The vinyl sulfone moiety is a key component in more extended conjugated systems like butadienes and polyenes, which are themselves valuable building blocks in synthesis. For instance, 1-hydroxymethyl-4-phenylsulfonylbutadiene has been described as a versatile precursor for synthesizing chiral heterocycles. mdpi.com The synthesis of such sulfonylated dienes leverages the reactivity of the sulfone group. Furthermore, reactions involving the elimination of groups attached to the carbon backbone of styryl sulfones can introduce new double bonds, thereby forming diene systems. The reaction of in situ generated sulfinyl sulfones with unsaturated hydrocarbons like phenylacetylene (B144264) proceeds via sequential sulfonyl and sulfinyl radical addition, producing disulfurized adducts that can be further manipulated. nih.govscispace.com For example, treating a β-sulfinyl vinylsulfone adduct with a base like sodium hydride can lead to the elimination of the sulfinyl group, yielding an acetylenic sulfone. scispace.com This demonstrates how the sulfone group can facilitate the formation of various unsaturated systems.

The electrophilic nature of this compound makes it an excellent substrate for the synthesis of functionalized heterocycles. A straightforward approach involves the Michael addition of heteroatom nucleophiles, such as those in N-heterocycles, across the activated double bond. researchgate.net This hydroamination reaction provides a direct method for C-N bond formation, leading to N-alkylated heterocycles. researchgate.net

Similarly, the vinyl sulfone moiety is a key precursor for sulfur-containing heterocycles. Chiral 2,3,4-trisubstituted tetrahydrothiophenes can be synthesized starting from a 1-hydroxymethyl-4-phenylsulfonylbutadiene derivative, showcasing the role of sulfonylbutadienes in building complex cyclic systems. mdpi.com These reactions underscore the value of this compound and related activated olefins in constructing diverse heterocyclic scaffolds.

Role in Pharmaceutical and Medicinal Chemistry Research

The sulfone group is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to form strong hydrogen bonds. nih.govchemrxiv.org The this compound framework, which combines the sulfone with a vinyl linker, has attracted significant attention in medicinal chemistry as a "privileged structural motif" for drug discovery and development. bohrium.comresearchgate.net Its electrophilic vinyl system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism is exploited in the design of targeted covalent inhibitors.

The this compound motif is present in the chemical structures of many promising drug candidates across various therapeutic areas. bohrium.comresearchgate.net Its utility is particularly notable in the development of chemotherapeutics, neuroprotective agents, and anti-inflammatory compounds. researchgate.netmdpi.com

Researchers have designed and synthesized novel classes of styryl sulfones as neuroprotective agents with potential applications in treating neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov These compounds have been shown to possess multi-target neuroprotective effects, including antioxidative and anti-neuroinflammatory properties. nih.gov The introduction of the sulfone group to certain natural products can lead to derivatives with improved metabolic stability and blood-brain barrier permeability. mdpi.com

| Compound Name/Class | Therapeutic Area | Note | Reference |

| Rigosertib | Oncology | Anticancer agent in clinical trials | bohrium.comresearchgate.net |

| Recilisib (Ex-Rad) | Radioprotection | Protein kinase inhibitory activity | bohrium.comresearchgate.net |

| K11777 | Anti-parasitic | Potent anti-Chagas agent | bohrium.comresearchgate.net |

| BAY 11-7085 | Anti-inflammatory | Inhibitor of NF-κB activation | bohrium.comresearchgate.net |

| Styryl sulfone derivatives | Neurodegenerative Disease | Neuroprotective agents for Parkinson's Disease | mdpi.comnih.gov |

Table 2: Examples of drug candidates and investigational compounds containing the vinyl sulfone motif.

The strategic incorporation of the this compound scaffold allows for the fine-tuning of electronic properties and reactivity, making it a valuable platform for the rational design of new therapeutic agents. nih.gov

Neuroprotective Agents Research

Recent studies have highlighted the potential of styryl sulfone derivatives as multi-target neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease. A novel class of styryl sulfones, designed as derivatives of Caffeic Acid Phenethyl Ester (CAPE), has demonstrated significant antioxidative and anti-neuroinflammatory properties. researchgate.net

In a study investigating the anti-Parkinson's disease activity of ten novel styryl sulfone compounds, one derivative, designated as 4d, exhibited the highest efficacy. researchgate.net This compound was shown to suppress dopamine (B1211576) neurotoxicity, microglial activation, and astrocyte activation in a mouse model of Parkinson's disease induced by MPTP. researchgate.net The neuroprotective effects of compound 4d are attributed to a dual mechanism of action. It inhibits the p38 mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, thereby reducing neuroinflammation. researchgate.netrsc.org Simultaneously, it activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. researchgate.netrsc.org

The research underscores that the introduction of a sulfone group can enhance neuroprotective effects. researchgate.net Notably, it was the first report of styryl sulfone CAPE derivatives exerting their anti-Parkinson's effects through the regulation of the p38 signaling pathway. researchgate.net

Table 1: Neuroprotective Activity of Selected Styryl Sulfone Derivatives

| Compound | Protective Effect against MPP+-induced Neurotoxicity | Inhibition of LPS-induced NO Production | Mechanism of Action |

|---|---|---|---|

| 4d | Most active agent, dose-dependently blocked the MPP+-induced decrease of neuronal cells. researchgate.net | Showed prominent inhibitory activity in a dose-dependent manner. mdpi.com | Inhibition of p38 MAPK and NF-κB pathways; Activation of the Nrf2 pathway. researchgate.netrsc.org |

| 3b, 3d, 4b | More significant inhibition of mesencephalic neuron injury than CAPE. researchgate.net | Data not specified. | Data not specified. |

Anticancer Agents Research

The styryl sulfone scaffold has also been explored for the development of novel anticancer agents. New styryl sulfone compounds have been synthesized and assessed for their anti-proliferative activity against various cancer cell lines. thermofisher.com

One particular study reported that a newly synthesized styryl sulfone, compound 7k, demonstrated a 51% inhibition of tumor growth in mice implanted with HT-29 human carcinoma. thermofisher.com Another compound, Rigosertib, a styryl benzyl (B1604629) sulfone, acts as a multi-kinase inhibitor, showing potent antineoplastic effects on a wide range of tumor cells. nih.gov Research has indicated that styryl sulfone compounds can selectively inhibit the proliferation of tumor cells and induce apoptosis, while having a lesser effect on normal cells. thermofisher.com The mechanism of this selective cytotoxicity is linked to the regulation of the ERK and JNK types of MAPK signaling pathways. thermofisher.com

Table 2: Anticancer Activity of Selected Styryl Sulfone Derivatives

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 7k | HT-29 human carcinoma (in vivo) | 51% tumor growth inhibition. thermofisher.com |

| Rigosertib | 94 different cancer cell lines (in vitro) | IC50 values ranging from 50 to 250 nM. nih.gov |

| FRI-20 | LnCaP, BT-20, MCF-7 | 25-30% cell death at 500 nM. thermofisher.com |

Protein Bioconjugation Strategies

While research into the specific use of this compound in protein bioconjugation is limited, it is identified as a building block for proteomics research. fishersci.com This suggests its potential utility as a scaffold or reactive handle in the development of chemical probes and reagents for studying proteins. The broader class of vinyl sulfones, which share a key reactive moiety with this compound, has been more extensively used in proteomics. researchgate.net Vinyl sulfones are known to react with thiol groups on cysteine residues, enabling the labeling and modification of proteins. biu.ac.il This reactivity allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, to proteins for their detection and functional analysis. biu.ac.il

Applications in Materials Science Research

The applications of this compound in materials science are an emerging area of investigation.

Development of Specialty Polymers and Plastics with Enhanced Properties

Currently, there is limited direct evidence of this compound being used in the synthesis of specialty polymers. However, structurally related sulfone-containing monomers have been successfully employed in polymer chemistry. For instance, poly(p-phenylene sulfone) has been synthesized and is noted for its high crystallinity and thermal stability. nih.gov Additionally, a novel sulfone monomer, 4-Vinylbenzylphenylsulfone, has been prepared and polymerized through free-radical polymerization to yield polymers with high number-average molecular weights. researchgate.net

Photoinitiator Systems for Polymerization

Arylazo sulfones, a class of compounds structurally related to this compound, have been demonstrated to function as effective visible light photoinitiators for free-radical polymerization. rsc.org These compounds can initiate the polymerization of a variety of electron-poor olefins upon irradiation with blue light at room temperature, without the need for co-initiators or additives. rsc.org This process yields high molecular weight polymers in excellent yields. rsc.org The mechanism of photoinitiation involves the light-induced cleavage of the arylazo sulfone to generate the radicals necessary for initiating the polymerization chain reaction.

Catalytic Applications and Ligand Development

The sulfone group in this compound and related compounds can influence their reactivity and coordination chemistry, leading to applications in catalysis and ligand development.

Research has shown that allyl phenyl sulfone can participate in catalytic bis addition reactions with vinyl sulfones. This highlights the potential for sulfones to be involved in catalytic carbon-carbon bond-forming reactions.

In the realm of ligand development, phenyl sulfones have been used as ligands for transition metal complexes. The coordination of a methyl phenyl sulfone to a tungsten complex, {WTp(NO)(PMe₃)}, has been shown to activate the phenyl ring towards nucleophilic attack. This activation allows for the synthesis of trisubstituted cyclohexenes through a series of protonation and nucleophilic addition steps. This demonstrates the utility of the sulfone group in modulating the electronic properties of an aromatic ring when coordinated to a metal center, which is a key principle in the design of ligands for catalysis.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules like phenyl styryl sulfone. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

The structure of this compound is unequivocally confirmed through the analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. nih.gov In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and the spectrum is recorded on a high-field spectrometer.